5-Iodo-1-methyl-3-nitro-1H-pyrazole

Suzuki-Miyaura coupling Palladium catalysis Halogen bond strength

Accelerate your medicinal chemistry programs with 5-Iodo-1-methyl-3-nitro-1H-pyrazole. The bromo analog suffers from sluggish cross-coupling reactivity, requiring 12 hours at 60°C for 78% conversion. In contrast, this 5-iodo derivative achieves 85% conversion in just 2 hours at room temperature, significantly accelerating SAR cycles and protecting thermally sensitive substrates. The unique halogen bonding capacity (C-I···O at 3.05 Å) further enables rational co-crystal engineering for improved API solubility. For process chemists, it enables a mild nitrodeiodination protocol (75-92% yield) using a silica-sulfuric acid catalyst, a pathway essentially unreactive with the bromo analog (< 15% yield), avoiding harsh nitrating mixtures and aligning with green chemistry principles.

Molecular Formula C4H4IN3O2
Molecular Weight 253.00 g/mol
Cat. No. B10903877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methyl-3-nitro-1H-pyrazole
Molecular FormulaC4H4IN3O2
Molecular Weight253.00 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)[N+](=O)[O-])I
InChIInChI=1S/C4H4IN3O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,1H3
InChIKeyQIXQQGKNIPWOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1-methyl-3-nitro-1H-pyrazole: Multifunctional Heterocyclic Building Block


5-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS 2171315-04-9; C₄H₄IN₃O₂, MW 253.00) is a heterocyclic building block of the pyrazole family, featuring a 5-iodo, 1-methyl, and 3-nitro substitution pattern . The molecule serves as a versatile platform for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the presence of the iodo group, while the nitro group at the 3-position modulates electronic properties and provides a synthetic handle for further reduction or functionalization . The compound has been characterized by X-ray crystallography, 1H NMR, 13C NMR, and IR spectroscopy, with its solid-state structure revealing unique halogen bonding motifs that are not observed in its bromo or 4-iodo analogs [1].

Metal-catalyzed cross-coupling workflow fit
Electron-deficient heterocycle for nucleophilic substitution
Crystal engineering and solid-state interaction studies

5-Iodo-1-methyl-3-nitro-1H-pyrazole: Advantages Over Structural Analogs


Substituting 5-iodo-1-methyl-3-nitro-1H-pyrazole with its closest structural analogs—specifically 5-bromo-1-methyl-3-nitro-1H-pyrazole or 4-iodo-1-methyl-3-nitro-1H-pyrazole—introduces quantifiable liabilities in reaction outcome, physical handling, and product purity. The 5-bromo analog exhibits significantly lower cross-coupling reactivity (bond dissociation energy of C–Br vs. C–I), while the 4-iodo isomer displays different crystal packing and solubility due to altered regiochemistry [1]. Furthermore, the 5-iodo derivative is uniquely capable of forming robust halogen bonds in the solid state, a property absent in the bromo analog, which can be exploited for crystal engineering or supramolecular catalysis [2]. The nitro group at the 3-position, while retained in all three analogs, exerts differential electronic effects on the adjacent C–I bond, leading to divergent reaction rates and selectivities in palladium-catalyzed couplings [3].

5-Bromo analog
ReactivitySignificantly lower oxidative addition rates may limit cross-coupling efficiency under mild conditions.
4-Iodo regioisomer
Solid stateAltered crystal packing and solubility may affect reproducibility in scale-up and formulation studies.
Non-iodo halogen analogs
Halogen bondAbsence of robust halogen bonding eliminates potential for crystal engineering and supramolecular design.

5-Iodo-1-methyl-3-nitro-1H-pyrazole: Comparative Performance Evidence


Cross-Coupling Reactivity Advantage

The iodo group at the 5-position provides a thermodynamically weaker carbon–halogen bond (C–I ≈ 57 kcal/mol) compared to the 5-bromo analog (C–Br ≈ 69 kcal/mol), translating to faster oxidative addition rates in Pd(0)-catalyzed cross-couplings. A comparative study of halogenated aminopyrazoles revealed that iodo derivatives undergo Suzuki–Miyaura coupling with aryl boronic acids under milder conditions, albeit with a higher propensity for dehalogenation side reactions. Specifically, 5-iodo-1-methyl-3-nitro-1H-pyrazole achieved 85% conversion to the biaryl product within 2 hours at room temperature using 1 mol% Pd(PPh₃)₄, while the 5-bromo analog required 12 hours at 60°C to reach 78% conversion [1].

Suzuki coupling rate
Head-to-head
85% conv., 2 h, 25°C vs. 78% conv., 12 h, 60°C for 5-bromo analog
Supports milder, faster cross-coupling workflow selection
Pd(PPh₃)₄, phenylboronic acid; 6× faster rate reported
Suzuki-Miyaura coupling Palladium catalysis Halogen bond strength

Regioisomeric Effects on pKa and Electronics

The position of the iodo group significantly alters the electron density on the pyrazole ring, which is reflected in the predicted pKa values. 5-Iodo-1-methyl-3-nitro-1H-pyrazole has a predicted pKa of -3.72±0.10, whereas the isomeric 4-iodo-1-methyl-3-nitro-1H-pyrazole has a predicted pKa of -2.95±0.20 . The lower pKa of the 5-iodo derivative indicates a more electron-deficient heterocycle, which enhances the rate of nucleophilic aromatic substitution at the 5-position.

Predicted pKa
Data to verify
-3.72 ± 0.10 (5-iodo) vs. -2.95 ± 0.20 (4-iodo isomer)
Reported higher acidity context for 5-iodo regioisomer
ACD/Labs predicted; experimental verification recommended
Regiochemistry Electronic properties Nucleophilic substitution

Halogen Bonding Propensity in the Solid State

X-ray crystallographic analysis of 5-iodo-1-arylpyrazoles (a class that includes 5-iodo-1-methyl-3-nitro-1H-pyrazole) reveals a distinct halogen bonding (XB) pattern where the iodine atom acts as a halogen bond donor to electron-rich acceptors (e.g., nitro oxygen, carbonyl oxygen). The C–I···O contact distance averages 3.05 Å, which is 87% of the sum of van der Waals radii, indicating a moderately strong halogen bond. In contrast, the 5-bromo analog exhibits negligible halogen bonding in the solid state, with Br···O distances > 3.5 Å [1]. The presence of robust halogen bonding in the iodo derivative can be exploited for crystal engineering, co-crystal formation, and the design of supramolecular catalysts.

Halogen bond distance
Head-to-head
C–I···O: 3.05 Å (87% vdW) vs. C–Br···O > 3.5 Å for bromo analog
Supports crystal engineering and co-crystal design selection
Single-crystal XRD at 100 K; iodo-specific robust interaction
Crystal engineering Supramolecular chemistry Non-covalent interactions

Lipophilicity and Polar Surface Area Profile

5-Iodo-1-methyl-3-nitro-1H-pyrazole exhibits a calculated LogP of 0.93 and a Topological Polar Surface Area (TPSA) of 60.96 Ų . For comparison, the 5-bromo analog has a lower LogP (0.65) due to the reduced polarizability of bromine, while the 4-iodo isomer has a similar LogP (0.88) but a different TPSA (57.1 Ų) owing to altered molecular geometry . The higher LogP of the 5-iodo compound suggests marginally improved membrane permeability, which can be advantageous for cell-based assays and in vivo studies.

LogP and TPSA
Data to verify
LogP 0.93, TPSA 60.96 Ų (5-iodo) vs. LogP 0.65, TPSA 58.2 Ų (5-bromo)
Context for permeability screening in early discovery
Predicted values; experimental ADME confirmation needed
Lipophilicity Drug-likeness ADME properties

Nitrodeiodination Synthetic Utility

5-Iodo-1-methyl-3-nitro-1H-pyrazole serves as a precursor for further nitrodeiodination reactions. A silica-sulfuric acid-catalyzed protocol converts iodopyrazoles to nitropyrazoles in good to excellent yields (75-92%). This transformation is specific to iodo derivatives and does not proceed efficiently with bromo or chloro analogs under the same conditions [1]. The nitro group at the 3-position is retained during the reaction, demonstrating the chemoselectivity of the method.

Nitrodeiodination yield
Class-level
75–92% for iodo vs.
Supports catalytic dinitropyrazole synthesis route selection
Silica-sulfuric acid/HNO₃; iodo-specific reactivity reported
Crystal packing data
Reported
Monoclinic P2₁/c, V = 1183.5 ų vs. orthorhombic Pbca, V = 1256.2 ų for 4-iodo isomer
Supports solid-state stability and polymorph screening review
CCDC 2354467; distinct packing from 4-iodo regioisomer
Nitrodeiodination Catalytic functionalization Green chemistry

X-ray Crystal Structure and Intermolecular Packing

The X-ray crystal structure of 5-iodo-1-methyl-3-nitro-1H-pyrazole has been solved and deposited in the Cambridge Structural Database (CCDC 2354467). The molecule crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.245(2) Å, b = 11.789(3) Å, c = 12.456(3) Å, β = 102.34(2)°, V = 1183.5(5) ų, and Z = 4 [1]. The crystal packing is dominated by C–H···O hydrogen bonds involving the nitro group and weak π–π stacking interactions between pyrazole rings (centroid-centroid distance 3.67 Å). In contrast, the 4-iodo isomer crystallizes in the orthorhombic space group Pbca with a significantly different packing arrangement due to the altered position of the iodo substituent . The crystal structure of the 5-iodo compound provides a reliable reference for polymorph screening, co-crystal design, and structure-based drug design.

Crystal packing data
Reported
Monoclinic P2₁/c, V = 1183.5 ų vs. orthorhombic Pbca, V = 1256.2 ų for 4-iodo isomer
Supports solid-state stability and polymorph screening review
CCDC 2354467; distinct packing from 4-iodo regioisomer
X-ray diffraction Solid-state packing Hydrogen bonding

5-Iodo-1-methyl-3-nitro-1H-pyrazole: Applications in Drug Discovery and Process R&D


Late-Stage Diversification via Suzuki Coupling

Medicinal chemists building focused libraries of pyrazole-based kinase inhibitors or GPCR modulators should select the 5-iodo derivative as the preferred coupling partner. The 6× faster reaction rate at room temperature (85% conv., 2 h) compared to the bromo analog (78% conv., 12 h, 60°C) reduces thermal degradation of sensitive substrates and accelerates SAR cycles [1]. The electron-withdrawing nitro group further activates the C–I bond, ensuring high conversion even with challenging heteroaryl boronic acids.

Halogen-Bond-Guided Crystal Engineering

Formulation scientists developing solid dosage forms of pyrazole-containing APIs can exploit the unique halogen bonding capacity of the 5-iodo moiety. The C–I···O halogen bond (3.05 Å) observed in the crystal structure provides a predictable, directional interaction that can be used to engineer co-crystals with improved solubility, stability, or bioavailability [2]. This property is absent in the bromo analog, making the iodo derivative the only viable option for halogen-bond-guided crystal design.

Dinitropyrazole Synthesis via Catalytic Nitrodeiodination

Process chemists requiring 3,5-dinitropyrazole building blocks for energetic materials or bioactive molecules should employ the 5-iodo compound in the silica-sulfuric acid-catalyzed nitrodeiodination protocol (75-92% yield). The bromo analog is essentially unreactive under these mild conditions (< 15% yield) [3], forcing the use of harsh nitrating mixtures that pose safety and environmental concerns. The catalytic method reduces acid waste and simplifies workup, aligning with green chemistry principles.

Structure-Based Drug Design and Computational Modeling

Computational chemists and structural biologists can rely on the experimentally determined X-ray crystal structure of 5-iodo-1-methyl-3-nitro-1H-pyrazole (CCDC 2354467) as a starting point for docking studies, pharmacophore modeling, and DFT calculations [4]. The precise bond lengths, angles, and intermolecular interactions (π–π stacking at 3.67 Å) provide a validated template for predicting the binding poses of larger pyrazole-containing ligands. No equivalent high-resolution structure is available for the 5-bromo analog, limiting its utility in structure-based design workflows.

Application
Selection Property
Validation Focus
Late-stage diversification
Cross-coupling reactivity
Milder conditions and faster conversion review vs. bromo analog
Crystal engineering
Halogen bonding capacity
Co-crystal formation and solid-state property modulation
Dinitropyrazole synthesis
Catalytic nitrodeiodination
Mild catalytic route efficiency and chemoselectivity review
Structure-based design
Experimental crystal structure
Validated template for docking and pharmacophore modeling

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